![molecular formula C15H13NO B14250366 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile CAS No. 183657-30-9](/img/structure/B14250366.png)
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yloxy group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with prop-2-en-1-yl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the naphthalene derivative, followed by the addition of prop-2-en-1-yl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Bases: NaH, potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives .
Applications De Recherche Scientifique
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar naphthalene derivative with different substituents.
Uniqueness
2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
183657-30-9 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(prop-2-enoxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13NO/c1-2-9-17-11-13-8-7-12-5-3-4-6-14(12)15(13)10-16/h2-8H,1,9,11H2 |
Clé InChI |
VOOBCUAMSKMQTM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1=C(C2=CC=CC=C2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


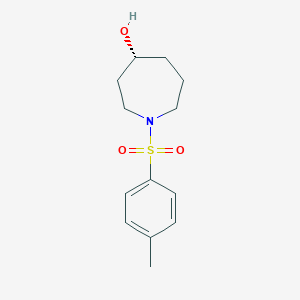
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
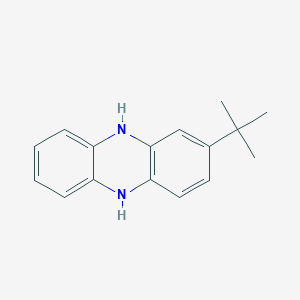
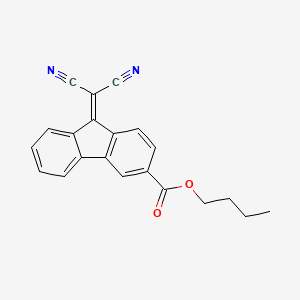


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
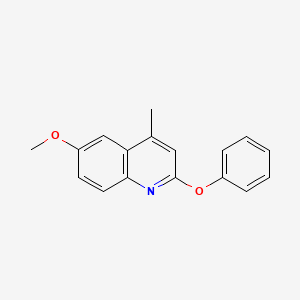
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
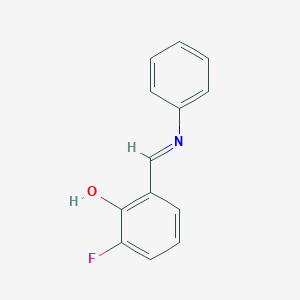
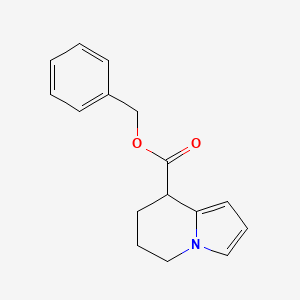

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

